(4-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-YL)methanamine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-YL)methanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving a dicarbonyl compound and an amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Attachment of the Methanamine Group: The final step involves the attachment of the methanamine group to the imidazole ring through a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-YL)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
(4-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-YL)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (4-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-YL)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(Trifluoromethyl)phenyl)methanamine
- (4-(Trifluoromethyl)phenyl)imidazole
- (4-(Trifluoromethyl)phenyl)amine
Uniqueness
(4-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-YL)methanamine is unique due to the presence of both the trifluoromethyl group and the imidazole ring. This combination imparts distinct physicochemical properties, such as increased stability and enhanced biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10F3N3 |
---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
[5-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)8-3-1-7(2-4-8)9-6-16-10(5-15)17-9/h1-4,6H,5,15H2,(H,16,17) |
InChI Key |
NLSUDFJWYMITFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.